molecular formula C23H26N4O B12370965 N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine

N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine

Cat. No.: B12370965
M. Wt: 374.5 g/mol
InChI Key: VPUDUHFHZJGMMU-UHFFFAOYSA-N
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Description

N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine is a complex organic compound that features a diazepane ring, a methoxyphenyl group, and a pyridin-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and perform a series of reactions including nitration, reduction, and cyclization to introduce the diazepane ring. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, and the pyridin-2-amine moiety can be incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, which can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diazepane ring, in particular, may offer unique binding interactions with biological targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine

InChI

InChI=1S/C23H26N4O/c1-28-22-9-3-2-8-21(22)18-10-12-25-23(16-18)26-19-6-4-7-20(17-19)27-14-5-11-24-13-15-27/h2-4,6-10,12,16-17,24H,5,11,13-15H2,1H3,(H,25,26)

InChI Key

VPUDUHFHZJGMMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC=C2)NC3=CC(=CC=C3)N4CCCNCC4

Origin of Product

United States

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